1-Benzhydryl-3-chloroazetidine
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Overview
Description
1-Benzhydryl-3-chloroazetidine is an organic compound with the molecular formula C16H16ClN. It is a heterocyclic compound containing a nitrogen atom within a four-membered azetidine ring. The compound is characterized by the presence of a benzhydryl group and a chlorine atom attached to the azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzhydryl-3-chloroazetidine can be synthesized through several synthetic routes. One common method involves the reaction of benzhydryl chloride with azetidine in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-3-chloroazetidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The benzhydryl group can be oxidized to form benzhydryl alcohol or benzhydryl ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The azetidine ring can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), bases (sodium hydride), solvents (dimethylformamide).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products:
- Substitution reactions yield various substituted azetidines.
- Oxidation reactions produce benzhydryl alcohol or benzhydryl ketone.
- Reduction reactions yield the corresponding amine .
Scientific Research Applications
1-Benzhydryl-3-chloroazetidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-chloroazetidine involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-Benzhydryl-3-chloroazetidine can be compared with other similar compounds, such as:
1-Benzhydryl-3-iodoazetidine: Similar structure but with an iodine atom instead of chlorine
3-Chloro-1-(diphenylmethyl)azetidine: Another name for this compound, highlighting its structural features.
Azetidine, 3-chloro-1-(diphenylmethyl)-: Another synonym for the compound, emphasizing its azetidine ring and substituents
Uniqueness: this compound is unique due to its specific combination of a benzhydryl group and a chlorine atom on the azetidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
1-benzhydryl-3-chloroazetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYZKCLFOGVBNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344520 |
Source
|
Record name | 1-Benzhydryl-3-chloroazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959256-87-2 |
Source
|
Record name | 1-Benzhydryl-3-chloroazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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